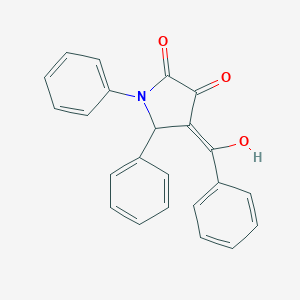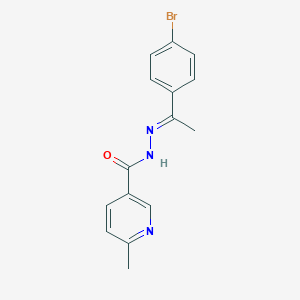
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as EMT, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. EMT belongs to the class of quinoline derivatives and has been shown to possess a range of biological activities.
作用機序
The mechanism of action of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB and STAT3 signaling pathways, which are involved in inflammation and cancer progression. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to activate the AMPK signaling pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been shown to possess antioxidant effects by scavenging free radicals. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess neuroprotective effects by reducing oxidative stress.
実験室実験の利点と制限
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its biological activities, and there are several assays available to measure its effects. However, 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential therapeutic applications. The synthesis of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be challenging, and the yield and purity of the compound can vary.
将来の方向性
There are several future directions for research on 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in various diseases, including cancer, inflammation, and neurodegenerative diseases. The mechanism of action of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also requires further investigation to better understand its biological activities. Overall, 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has shown promising results in scientific research, and further studies are needed to fully explore its potential therapeutic applications.
合成法
The synthesis of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 6-methoxy-2-aminobenzaldehyde with ethyl acetoacetate and thiourea in the presence of glacial acetic acid. The resulting product is then treated with methyl iodide to form 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. The synthesis of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been optimized to improve the yield and purity of the compound.
科学的研究の応用
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
製品名 |
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C16H16N2O2S2 |
分子量 |
332.4 g/mol |
IUPAC名 |
(5Z)-5-(1-ethyl-6-methoxyquinolin-2-ylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O2S2/c1-4-18-12-8-6-11(20-3)9-10(12)5-7-13(18)14-15(19)17(2)16(21)22-14/h5-9H,4H2,1-3H3/b14-13- |
InChIキー |
IIKKPFRAYYCJTJ-YPKPFQOOSA-N |
異性体SMILES |
CCN\1C2=C(C=C/C1=C/3\C(=O)N(C(=S)S3)C)C=C(C=C2)OC |
SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)C)C=C(C=C2)OC |
正規SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)C)C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B274150.png)
![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)


![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)


![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)

![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)


